1-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
描述
属性
IUPAC Name |
1-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c1-26-14-6-7-16(17(9-14)27-2)24-18-15-10-23-25(19(15)22-11-21-18)13-5-3-4-12(20)8-13/h3-11H,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJXVGLGCWJZMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on various studies and findings.
Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions that can include cyclization and substitution processes. For instance, one method described in the literature involves the condensation of appropriate aryl amines with pyrimidine derivatives under acidic conditions to yield the target compound .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines. The compound has been shown to inhibit specific protein kinases involved in cancer progression. For example, a library of pyrazolo[3,4-d]pyrimidines demonstrated significant inhibition of eukaryotic protein kinases, leading to reduced tumor growth in vivo models. Notably, compound 1 from this library exhibited a 50% reduction in tumor volume by targeting Bcr-Abl T315I mutant kinase activity .
Antimicrobial Properties
In addition to anticancer effects, pyrazolo[3,4-d]pyrimidines have been evaluated for their antimicrobial properties. The compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli . Results indicated that it exhibited dose-dependent antibacterial activity, significantly inhibiting bacterial growth at concentrations as low as 50 µg/mL. This suggests potential applications in treating bacterial infections, especially in immunocompromised patients such as those undergoing cancer therapy .
The mechanisms through which pyrazolo[3,4-d]pyrimidines exert their biological effects are multifaceted:
- Kinase Inhibition : The primary mechanism involves the inhibition of specific kinases that play crucial roles in cell signaling pathways related to cancer cell proliferation and survival.
- Antimicrobial Action : The antibacterial activity may be attributed to interference with bacterial DNA replication and cell wall synthesis, although further studies are needed to elucidate these pathways fully.
Case Studies
Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidines:
- Study on Anticancer Activity : A study published in 2020 evaluated a series of pyrazolo[3,4-d]pyrimidines against various cancer cell lines. Compound 1 showed significant cytotoxicity with an IC50 value of 26 µM against A549 lung cancer cells .
- Antibacterial Evaluation : Another investigation into the antimicrobial properties revealed that certain derivatives could inhibit S. aureus growth effectively. Compounds were tested at varying concentrations (50 µg/mL to 200 µg/mL), demonstrating substantial growth inhibition at higher doses .
Data Tables
| Compound | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| 1 | Anticancer | 26 | A549 |
| 2 | Antibacterial | - | S. aureus |
| 3 | Antimicrobial | - | E. coli |
相似化合物的比较
Table 1: Structural Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
Key Observations :
- Lipophilicity: The 3-chlorophenyl group in the target compound increases lipophilicity compared to phenyl or morpholinoethylthio substituents (e.g., 2e in ).
- Solubility : The 2,4-dimethoxyphenylamine group improves aqueous solubility relative to tert-butyl (PP2) or fluorobenzyl (S29) substituents.
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Data of Selected Compounds
*Estimated using ChemDraw (based on substituent contributions).
Key Findings :
Key Insights :
- The absence of a thioether group (e.g., -S-iPr in 2d) in the target compound may limit its kinase inhibition potency.
- S29’s nanomolar cytotoxicity in neuroblastoma models highlights the importance of fluorobenzyl and chloroethyl substituents , which are absent in the target compound.
常见问题
Q. Key Optimization Factors :
- Catalysts : Pd(OAc)₂/XPhos for coupling reactions (yield improvement from 45% to 72%) .
- Temperature Control : Maintain 80–100°C during cyclization to minimize by-products .
How can researchers confirm the structural integrity and purity of this compound?
Basic Research Question
Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.5–8.0 ppm range) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 408.1024) .
- HPLC-PDA : Assess purity (>98% at 254 nm, C18 column, acetonitrile/water mobile phase) .
Q. Advanced Techniques :
- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding patterns (e.g., dihedral angle between pyrazolo and phenyl rings: 12.5°) .
What initial biological screening assays are recommended for this compound?
Basic Research Question
Primary Assays :
- Kinase Inhibition : Screen against kinase panels (e.g., CDK2, EGFR) using ADP-Glo™ assays (IC₅₀ values typically <1 µM for potent analogs) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., IC₅₀ = 2.1 µM in HeLa cells) .
Q. Secondary Profiling :
- Selectivity : Compare activity against non-target kinases (e.g., >10-fold selectivity for CDK2 over CDK1) .
How do substituent modifications influence the compound’s biological activity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
- 3-Chlorophenyl Group : Essential for kinase binding (removal reduces CDK2 inhibition by 90%) .
- 2,4-Dimethoxyphenyl : Enhances solubility (logP reduction from 3.8 to 2.5) without compromising binding .
Q. Substituent Optimization Strategies :
- Methoxy Positioning : 2,4-Dimethoxy improves metabolic stability (t₁/₂ in liver microsomes: 45 min vs. 12 min for 3,4-dimethoxy analogs) .
What mechanistic insights exist for this compound’s kinase inhibition?
Advanced Research Question
Binding Mode Analysis :
- ATP-Competitive Inhibition : Confirmed via X-ray co-crystallography (hydrogen bonds with hinge-region residues Val96 and Lys89 of CDK2) .
- Kinetic Studies : Slow off-rate (kₒff = 0.002 s⁻¹) suggests prolonged target engagement .
Q. Cellular Mechanism :
- Cell Cycle Arrest : Induces G1-phase arrest in Jurkat cells at 1 µM (flow cytometry) .
How should researchers address discrepancies in reported biological activities?
Advanced Research Question
Case Study : Contradictory IC₅₀ values (0.8 µM vs. 5.2 µM for EGFR inhibition):
- Experimental Variables :
- ATP Concentration : Use fixed [ATP] (e.g., 10 µM) to standardize assays .
- Cell Line Variability : Validate in isogenic lines (e.g., EGFR-mutant vs. wild-type H1975 cells) .
Q. Resolution Strategy :
- Orthogonal Assays : Confirm activity via thermal shift assays (ΔTₘ = 4.5°C indicates strong binding) .
What strategies improve the pharmacokinetic profile of this compound?
Advanced Research Question
Optimization Approaches :
- Solubility Enhancement : Co-solvent systems (e.g., 10% PEG-400 in PBS) increase aqueous solubility from 12 µg/mL to 1.2 mg/mL .
- Metabolic Stability : Deuteration of methoxy groups reduces CYP3A4-mediated demethylation (t₁/₂ increase from 30 to 120 min) .
Q. In Vivo Validation :
- Pharmacokinetic Parameters : Oral bioavailability = 34% in rats (AUC₀–24 = 4200 ng·h/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
